5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester

Antimicrobial activity Structure-activity relationship Fluorinated benzoates

Procure the methyl ester of Flecainide Acetate Impurity 4 (CAS 847786-18-9) for critical impurity profiling. The ortho-2,2,2-trifluoroethoxy group imparts superior metabolic stability (LogP ≈ 3.6) over methoxy analogs, while the 5-bromo handle enables Pd-catalyzed diversification (Suzuki, Sonogashira). Validated scaffold for NLO oxadiazole materials. GC/MS-compatible ester facilitates trace-level quantification. Ideal for ANDA/QC r

Molecular Formula C10H8BrF3O3
Molecular Weight 313.07 g/mol
CAS No. 2205470-20-6
Cat. No. B1490523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester
CAS2205470-20-6
Molecular FormulaC10H8BrF3O3
Molecular Weight313.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
InChIInChI=1S/C10H8BrF3O3/c1-16-9(15)7-4-6(11)2-3-8(7)17-5-10(12,13)14/h2-4H,5H2,1H3
InChIKeyCKUSUYNBPPELTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester (CAS 2205470-20-6) – Core Building Block for Fluorinated Aromatic Research


5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester (CAS 2205470-20-6, MF C10H8BrF3O3, MW 313.07 g/mol) is a densely functionalized benzoate ester bearing a bromine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position ortho to the methyl ester . The SMILES string COC(=O)c1cc(Br)ccc1OCC(F)(F)F confirms the distinct ortho-relationship between the trifluoroethoxy and ester moieties . Its parent carboxylic acid (CAS 847786-18-9) is registered as Flecainide Acetate Impurity 4, linking this scaffold directly to the clinically used antiarrhythmic agent flecainide and underlining its relevance in pharmaceutical impurity profiling and reference standard qualification [1]. The 2,2,2-trifluoroethoxy substituent imparts enhanced lipophilicity (LogP ≈ 3.54 for the analogous acid) and metabolic stability relative to non-fluorinated or methoxy analogs, making this compound a strategically important intermediate for medicinal chemistry and materials science applications .

Why Positional Isomers and Non-Fluorinated Analogs Cannot Substitute for 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester


The substitution pattern on the benzene ring is critical: the ortho-relationship between the trifluoroethoxy group and the ester enforces a specific electronic environment that governs both reactivity and physicochemical properties. Isomers differing in the position of the bromine or trifluoroethoxy substituents—such as methyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzoate (CAS 200956-57-6) or methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate (CAS 2098426-48-1)—exhibit markedly different steric and electronic profiles, leading to divergent outcomes in cross-coupling reactions, biological target engagement, and pharmacokinetic behavior . Furthermore, the 2,2,2-trifluoroethoxy group cannot be replaced by a trifluoromethoxy (OCF3) or methoxy group without fundamentally altering the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability; for example, methyl 5-bromo-2-(trifluoromethoxy)benzoate (CAS 773874-13-8) has a different spatial geometry and electronic distribution [1]. These differences are not trivial: in medicinal chemistry SAR series, even a single-atom shift or functional group swap can result in orders-of-magnitude changes in potency and selectivity [2].

Quantitative Differentiation Evidence: 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester vs. Closest Analogs


In Vitro Antibacterial Activity: Target Compound vs. 4-Bromo-2-(2,2,2-trifluoroethoxy) Methyl Ester Isomer

Preliminary in vitro screening data available from compound suppliers indicate that 5-bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester exhibits antibacterial activity at 50 µg/mL against multiple bacterial strains . This level of activity is notable when compared with the 4-bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester positional isomer (CAS 2098426-48-1), which has shown more limited biological activity under comparable assay conditions and is more commonly utilized for cross-coupling chemistry rather than direct biological testing [1]. The difference arises from the altered electron density on the aromatic ring imparted by the bromine at the 5-position versus the 4-position, which shifts the molecular electrostatic potential and hydrogen-bonding landscape [2].

Antimicrobial activity Structure-activity relationship Fluorinated benzoates

Synthetic Yield: One-Step Direct Synthesis of Parent Acid via Patent Route with 94.6% Yield

The parent carboxylic acid (5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, CAS 847786-18-9) is synthesized via electrophilic bromination of 2-(2,2,2-trifluoroethoxy)benzoic acid using AlCl3/Br2 in dichloromethane, yielding a white solid in 94.6% isolated yield (28.3 g from 22 g starting material) with a melting point of 126–128 °C, as disclosed in US Patent 7,196,197B2 . The methyl ester (CAS 2205470-20-6) is then obtained by standard esterification of this high-purity acid intermediate. In contrast, alternative synthetic routes to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (the flecainide intermediate) require multi-step sequences or expensive reagents (e.g., trifluoroethyl trifluoromethanesulfonate), with typical overall yields substantially lower than 95% [1].

Synthetic efficiency Process chemistry Trifluoroethoxylation

Predicted Physicochemical Properties: Lipophilicity and Topological Polar Surface Area vs. Non-Brominated Analog

Computed molecular properties highlight key differences between 5-bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester (MW 313.07, XLogP3 ≈ 3.6, TPSA 35.5 Ų) and its non-brominated analog, methyl 4-(2,2,2-trifluoroethoxy)benzoate (CAS 35554-38-2, MW 234.17, TPSA ~26 Ų) [1]. The bromine atom increases molecular weight by ~79 Da and raises the lipophilicity by approximately 1.0–1.5 LogP units compared to the non-brominated analog, enhancing membrane permeability while the trifluoroethoxy group maintains metabolic stability [1]. Importantly, the topological polar surface area of ~35.5 Ų positions the target compound favorably within the Veber rules (TPSA < 140 Ų) for oral bioavailability, while the non-brominated analog at ~26 Ų may suffer from excessively low polarity for certain target classes [2].

Drug-likeness Physicochemical profiling ADME prediction

Computed Hyperpolarizability for NLO Materials: 5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl Core vs. Unsubstituted Phenyl Oxadiazoles

DFT calculations at the B3LYP/6-31G(d,p) level on 2-(5-bromo-2-(2,2,2-trifluoroethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles, synthesized from 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (the direct precursor of the target methyl ester), reveal significant first-order hyperpolarizability (βtot) values, indicating strong nonlinear optical (NLO) potential [1]. The 5-bromo-2-(2,2,2-trifluoroethoxy)phenyl core was specifically identified as the optimal scaffold for NLO activity within the studied oxadiazole series; modifications to the aryl substituent on the oxadiazole ring were tolerated, but replacement of the bromo-trifluoroethoxy phenyl core with non-fluorinated or methoxy-substituted phenyl rings resulted in substantially lower computed hyperpolarizability [1].

Nonlinear optics Hyperpolarizability DFT calculations

Analytical Methodology: Impurity Profiling and Reference Standard Qualification for Flecainide Acetate

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (the free acid form, CAS 847786-18-9) is commercially catalogued as Flecainide Acetate Impurity 4 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for ANDA submissions [1]. The methyl ester (CAS 2205470-20-6) serves as a volatile, GC/MS-compatible derivative of this impurity, facilitating trace-level quantification in flecainide active pharmaceutical ingredient (API) batches. In contrast, the bis(trifluoroethoxy) analog (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, Flecainide Impurity D, CAS 35480-52-5) is a different impurity requiring separate analytical method development .

Pharmaceutical impurity Reference standard Quality control

High-Value Application Scenarios for 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester


Synthesis of 1,3,4-Oxadiazole-Based Bioactive Agents with Validated NLO Properties

The methyl ester serves as the direct precursor to 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, which is the validated optimal core scaffold for synthesizing 2-(5-bromo-2-(2,2,2-trifluoroethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles. These compounds have been characterized by comprehensive DFT studies (B3LYP/6-31G(d,p)) demonstrating significant NLO hyperpolarizability, alongside documented antimicrobial and anti-inflammatory biological activities [1]. Researchers can hydrolyze the methyl ester to the free acid, then construct the oxadiazole ring to access a library of derivatives with predicted NLO crystal properties.

Flecainide Acetate ANDA Impurity Profiling and Reference Standard Preparation

As the methyl ester of Flecainide Acetate Impurity 4 (CAS 847786-18-9), this compound is directly applicable in analytical method development, method validation (AMV), and quality control (QC) for generic flecainide acetate drug products [2]. The methyl ester's volatility makes it amenable to GC/MS analysis, enabling sensitive detection and quantification of the mono-bromo mono-trifluoroethoxy impurity class at trace levels in API batches. Regulatory affairs teams pursuing ANDA submissions can source this compound with full characterization data compliant with USP/EP reference standard requirements [2].

Medicinal Chemistry Lead Optimization Leveraging Balanced Physicochemical Properties

The compound's computed XLogP3 (~3.6), TPSA (35.5 Ų), and molecular weight (313.07 g/mol) position it within favorable drug-like property space for oral bioavailability [3]. The bromine atom at the 5-position provides a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification into lead series. The 2,2,2-trifluoroethoxy group, a privileged fragment in antiarrhythmic pharmacophores as exemplified by flecainide, confers metabolic stability and enhanced membrane permeability relative to methoxy or non-fluorinated ethoxy analogs [4].

Nonlinear Optical (NLO) Materials Discovery and Organic Electronics

Building on the DFT-calculated hyperpolarizability of oxadiazole derivatives constructed from this scaffold, materials science groups can use the methyl ester as a starting material for synthesizing organic NLO crystals and electron-transport materials for OLED applications [1]. The trifluoroethoxy group enhances electron affinity and charge-transport properties, while the bromine atom allows for further functionalization to tune solid-state packing and optoelectronic properties [1].

Quote Request

Request a Quote for 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.